molecular formula C19H25BrN2O3S2 B117688 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane CAS No. 155622-15-4

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane

Cat. No. B117688
M. Wt: 473.5 g/mol
InChI Key: HNOGSWOJWKMFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, also known as SA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to inhibit the Akt/mTOR and STAT3 pathways, which are involved in cell proliferation and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.

Biochemical And Physiological Effects

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the improvement of glucose metabolism and insulin sensitivity in diabetes.

Advantages And Limitations For Lab Experiments

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy and safety in animal models and clinical trials. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane could be used as a starting point for the development of new drugs targeting the same pathways and diseases.

Synthesis Methods

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 4-bromobenzaldehyde, followed by the reaction of the resulting Schiff base with sodium sulfite and formaldehyde. The final product is obtained through the reaction of the intermediate with sulfamic acid.

Scientific Research Applications

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to reduce amyloid beta-induced toxicity and improve cognitive function. In Parkinson's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to protect dopaminergic neurons from oxidative stress.

properties

CAS RN

155622-15-4

Product Name

1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane

Molecular Formula

C19H25BrN2O3S2

Molecular Weight

473.5 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane

InChI

InChI=1S/C19H25BrN2O3S2/c20-16-3-1-15(2-4-16)19-8-13-5-14(9-19)7-18(6-13,11-19)12-22-17(21)10-26-27(23,24)25/h1-4,13-14H,5-12H2,(H2,21,22)(H,23,24,25)

InChI Key

HNOGSWOJWKMFRG-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N

synonyms

Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1(sup 3,7)) dec-1-yl)methyl)amino)-2-iminoethyl) ester

Origin of Product

United States

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